An In-depth Technical Guide on the Synthesis and Characterization of a Novel Heterocyclic Compound: C15H17BrN6O3
An In-depth Technical Guide on the Synthesis and Characterization of a Novel Heterocyclic Compound: C15H17BrN6O3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound C15H17BrN6O3 is not a known, publicly documented molecule. This guide, therefore, presents a hypothetical yet plausible structure that corresponds to this molecular formula and outlines a comprehensive strategy for its synthesis and characterization based on established chemical principles and methodologies for related compound classes. This document is intended to serve as a blueprint for the synthesis and analysis of novel, complex heterocyclic molecules.
Proposed Structure and Rationale
The molecular formula C15H17BrN6O3 suggests a highly functionalized molecule, likely containing a combination of aromatic or heteroaromatic systems, nitrogen-rich heterocycles, and oxygen-containing functional groups. The presence of six nitrogen atoms points towards moieties like triazines, purines, or linked nitrogenous rings. The bromine atom indicates a potential for targeted synthesis via halogenation or the use of brominated precursors. The three oxygen atoms could be part of nitro groups, carbonyls, or ether linkages.
Based on these considerations, a plausible structure for C15H17BrN6O3 is proposed as:
Hypothetical IUPAC Name: 2-bromo-4-((4-methoxy-3-nitrophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazine
This structure features a 1,3,5-triazine core, a common scaffold in medicinal chemistry. It incorporates a brominated phenyl ring, a nitro group, and a piperidinyl moiety, all of which are functionalities that can modulate biological activity.
Synthesis and Purification
The synthesis of the proposed C15H17BrN6O3 structure would be approached through a multi-step process, likely starting from cyanuric chloride, a versatile precursor for triazine derivatives.
Experimental Protocol: Synthesis of 2-bromo-4-((4-methoxy-3-nitrophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazine
-
Step 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine:
-
Cyanuric chloride (1.0 eq) is dissolved in tetrahydrofuran (THF) and cooled to 0°C.
-
A solution of piperidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq) in THF is added dropwise over 1 hour.
-
The reaction is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
-
Step 2: Synthesis of 2-chloro-4-((4-methoxy-3-nitrophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazine:
-
The product from Step 1 (1.0 eq) is dissolved in dioxane.
-
4-methoxy-3-nitroaniline (1.0 eq) and sodium bicarbonate (2.0 eq) are added.
-
The mixture is heated to reflux for 12 hours.
-
After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration and dried.
-
-
Step 3: Synthesis of 2-bromo-4-((4-methoxy-3-nitrophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazine (Final Product):
-
The product from Step 2 (1.0 eq) is treated with an excess of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
-
The reaction is stirred at room temperature for 24 hours.
-
The solvent is evaporated, and the crude product is purified by preparative high-performance liquid chromatography (HPLC).
-
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis workflow for C15H17BrN6O3.
Characterization
A thorough characterization of the synthesized compound is crucial to confirm its identity, structure, and purity.
Characterization Techniques and Expected Data
| Technique | Purpose | Hypothetical Expected Data |
| ¹H NMR | To determine the proton environment and confirm the connectivity of the molecule. | Peaks corresponding to the aromatic protons of the phenyl ring, the methoxy group protons, the piperidinyl protons, and the amine proton. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the triazine ring carbons, the phenyl ring carbons, the methoxy carbon, and the piperidinyl carbons. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C15H17BrN6O3. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching, C=N stretching (triazine), C-O stretching (ether), and N-O stretching (nitro group). |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating high purity (>95%). |
Biological Activity and Signaling Pathway Investigation
Given the presence of a triazine core and a nitroaromatic moiety, the hypothetical compound C15H17BrN6O3 could be investigated for a range of biological activities, including anticancer, antimicrobial, or anti-inflammatory properties.
Proposed Biological Evaluation Workflow
Caption: General workflow for biological evaluation.
Hypothetical Signaling Pathway Investigation
Many triazine derivatives are known to modulate kinase signaling pathways. A plausible hypothesis is that C15H17BrN6O3 could inhibit a protein kinase involved in cell proliferation, such as a member of the MAPK/ERK pathway.
Hypothetical MAPK/ERK Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK pathway by C15H17BrN6O3.
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis, characterization, and biological evaluation of the novel compound C15H17BrN6O3. The outlined protocols and workflows are based on established scientific principles and can be adapted for the investigation of other novel heterocyclic molecules in drug discovery and development.
